N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine
Description
N-[(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-ylidene]hydroxylamine is a Schiff base derivative synthesized via the condensation of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (a chalcone analog) with hydroxylamine. The parent ketone is prepared by Claisen-Schmidt condensation of benzaldehyde and acetone under basic conditions, yielding a conjugated dienone system . Subsequent reaction with hydroxylamine introduces the imine (-C=N-OH) functional group, critical for its chemical reactivity and biological activity. This compound is part of a broader class of α,β-unsaturated ketone derivatives, which are studied for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H15NO/c19-18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14,19H/b13-11+,14-12+ |
InChI Key |
QLGJJJOJYFTJJH-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NO)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine typically involves the condensation of benzaldehyde derivatives with hydroxylamine under controlled conditions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
Modifications to the phenyl rings or the hydrazine/amine moiety significantly alter physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂) increase electrophilicity, enhancing reactivity in nucleophilic additions .
- Hydroxyl groups (e.g., 2-OH) improve solubility and bioactivity, as seen in antifungal and antitumor assays .
- Methoxy groups (e.g., 4-OCH₃) influence crystal packing via hydrogen bonding, affecting material stability .
Insights :
Structural and Crystallographic Features
Crystal structures reveal conformational preferences:
- Bis(4-methoxyphenyl) Hydrazine Derivative: Twisted aryl rings (10–15° dihedral angles) reduce π-π stacking. Planar azomethine (-C=N-) moiety with minor deviations (<5°) from planarity .
- Chalcone Precursor: Fully conjugated dienone system; ideal for resonance stabilization and charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
